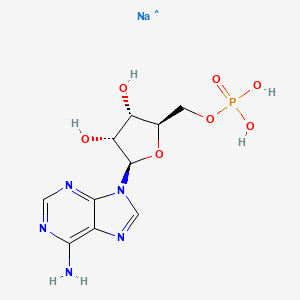
Adenosine 5'-monophosphate xsodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine 5’-monophosphate sodium salt is a nucleotide that plays a crucial role in various biological processes. It consists of a phosphate group, the sugar ribose, and the nucleobase adenine. This compound is involved in cellular energy transfer and acts as an activator of AMP-activated protein kinase (AMPK), which regulates several metabolic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Adenosine 5’-monophosphate sodium salt can be synthesized through enzymatic and chemical methods. The enzymatic synthesis involves the use of enzymes to catalyze the formation of the compound from its precursors. Chemical synthesis typically involves the phosphorylation of adenosine using phosphorylating agents under controlled conditions .
Industrial Production Methods
Industrial production of adenosine 5’-monophosphate sodium salt often involves microbial fermentation. Microorganisms such as Candida utilis are used to produce the compound, which is then extracted and purified through various chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
Adenosine 5’-monophosphate sodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form inosine monophosphate.
Reduction: Reduction reactions can convert it back to adenosine.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various phosphorylating agents for substitution reactions. These reactions typically occur under controlled pH and temperature conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include inosine monophosphate, adenosine, and various phosphorylated derivatives. These products have significant biological and industrial applications .
Aplicaciones Científicas De Investigación
Adenosine 5’-monophosphate sodium salt has a wide range of scientific research applications:
Chemistry: Used as a substrate in enzymatic reactions and as a standard in nucleotide analysis.
Biology: Plays a role in cellular signaling and energy transfer.
Medicine: Investigated for its potential therapeutic effects in conditions like ischemia and metabolic disorders.
Industry: Utilized in the production of nucleotide-based products and as a component in cell culture media.
Mecanismo De Acción
Adenosine 5’-monophosphate sodium salt exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation leads to the modulation of various metabolic pathways, including glucose and lipid metabolism, protein synthesis, and gene expression . The compound also influences immune functions by enhancing T-cell maturation and natural killer cell activity .
Comparación Con Compuestos Similares
Similar Compounds
- Adenosine 5’-diphosphate sodium salt
- Adenosine 5’-triphosphate sodium salt
- Inosine monophosphate sodium salt
- Guanosine monophosphate sodium salt
Uniqueness
Adenosine 5’-monophosphate sodium salt is unique due to its specific role in activating AMPK and its involvement in cellular energy transfer. Unlike its diphosphate and triphosphate counterparts, it does not have high-energy phosphate bonds, making it more stable and suitable for certain biochemical applications .
Propiedades
Número CAS |
1231926-40-1 |
|---|---|
Fórmula molecular |
C10H14N5NaO7P |
Peso molecular |
370.21 g/mol |
InChI |
InChI=1S/C10H14N5O7P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);/t4-,6-,7-,10-;/m1./s1 |
Clave InChI |
JWJUYEHEBGNNAE-MCDZGGTQSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N.[Na] |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N.[Na] |
Números CAS relacionados |
13474-03-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



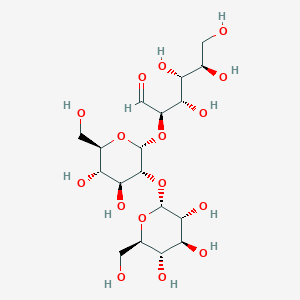
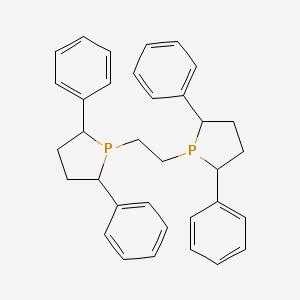
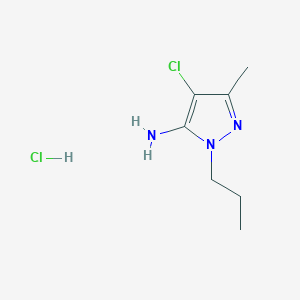
![4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-4aH-quinolin-2-one;2-hydroxypropanoic acid;hydrate](/img/structure/B12349914.png)
![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]-](/img/structure/B12349922.png)
![4-[[2-(2,4-Dioxo-1,3-diazinan-1-yl)acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B12349933.png)
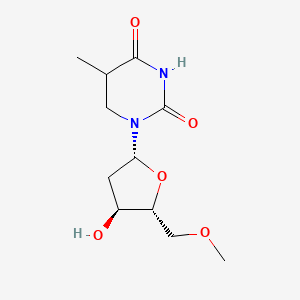
![9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12349947.png)
![3,5,8-Trioxa-4-phosphatriaconta-12,15,18,21,24,27-hexaen-1-aminium, 7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-, inner salt, 4-oxide, (7R,12Z,15Z,18Z,21Z,24Z,27Z)-](/img/structure/B12349953.png)
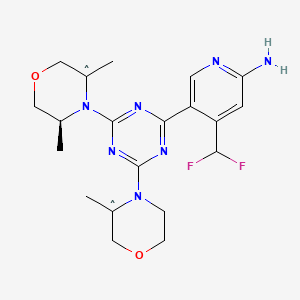
![3-ethoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine](/img/structure/B12349961.png)
![5-[(E)-2-bromoethenyl]-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12349967.png)

